An In-depth Technical Guide to Tert-butyl(2-iodoethoxy)dimethylsilane
An In-depth Technical Guide to Tert-butyl(2-iodoethoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-butyl(2-iodoethoxy)dimethylsilane, a versatile bifunctional molecule with applications in organic synthesis and drug development. This document details its physical and chemical characteristics, spectroscopic data, synthesis protocols, and safety information to support its effective use in a laboratory setting.
Chemical and Physical Properties
Tert-butyl(2-iodoethoxy)dimethylsilane is a colorless to yellow, clear liquid. It is known for its utility as a synthetic intermediate, combining the protective nature of a tert-butyldimethylsilyl (TBDMS) ether with a reactive primary iodide. This structure allows for the introduction of a protected hydroxyl group into a molecule via nucleophilic substitution at the carbon bearing the iodine.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 101166-65-8 | [1] |
| Molecular Formula | C8H19IOSi | [] |
| Molecular Weight | 286.23 g/mol | [] |
| Boiling Point | 209.8 °C at 760 mmHg | [] |
| Density | 1.292 g/cm³ | [] |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Purity | Typically >95-97% (GC) | [] |
Spectroscopic Data
Spectroscopic data is critical for the verification of the identity and purity of tert-butyl(2-iodoethoxy)dimethylsilane.
Table 2: ¹H-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
| 3.83 | Triplet | 2H | -O-CH₂- | 7.0 | [3] |
| 3.20 | Triplet | 2H | -CH₂-I | 7.0 | [3] |
| 0.90 | Singlet | 9H | -C(CH₃)₃ | - | [3] |
| 0.08 | Singlet | 6H | -Si(CH₃)₂ | - | [3] |
Solvent: CDCl₃, Frequency: 400 MHz
Chemical Reactivity and Applications
The reactivity of tert-butyl(2-iodoethoxy)dimethylsilane is dominated by two key functional groups: the silyl ether and the primary alkyl iodide.
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Silyl Ether: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This allows for the selective deprotection of the hydroxyl group at a desired stage in a synthetic sequence.
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Alkyl Iodide: The primary iodide is a good leaving group and is susceptible to nucleophilic substitution (Sɴ2) reactions. This allows for the coupling of the protected ethoxy moiety to a variety of nucleophiles, such as amines, alkoxides, and carbanions.
This dual functionality makes tert-butyl(2-iodoethoxy)dimethylsilane a valuable reagent in the synthesis of complex molecules. For instance, it can be used to introduce a protected hydroxyethyl side chain, which is a common structural motif in many biologically active compounds. A related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, has been synthesized as a precursor for the total synthesis of the alkaloid Galipeine, highlighting the utility of such iodoethyl-silylether building blocks in natural product synthesis.[4]
Caption: Reactivity of tert-butyl(2-iodoethoxy)dimethylsilane.
Experimental Protocols
Synthesis of Tert-butyl(2-iodoethoxy)dimethylsilane[4]
This protocol describes the synthesis of tert-butyl(2-iodoethoxy)dimethylsilane from 2-iodoethanol and tert-butyldimethylsilyl chloride.
Materials:
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2-Iodoethanol (17.2 g, 100 mmol)
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Imidazole (8.17 g, 120 mmol)
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Tert-butyldimethylsilyl chloride (15.83 g, 105 mmol)
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Dichloromethane (100 mL)
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Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-iodoethanol and imidazole in dichloromethane, slowly add tert-butyldimethylsilyl chloride.
-
Maintain the reaction temperature at or below 30 °C during the addition.
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Stir the reaction mixture for 17 hours.
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After the reaction is complete, wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).
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Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product as a colorless liquid.
Expected Yield: 98%
Caption: Synthesis workflow for tert-butyl(2-iodoethoxy)dimethylsilane.
Safety and Handling
Tert-butyl(2-iodoethoxy)dimethylsilane is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: Hazard Identification and Precautionary Statements
| Hazard | GHS Classification | Precautionary Statements | Reference |
| Skin Irritation | Category 2 (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | [5] |
| Serious Eye Irritation | Category 2 (H319) | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [5][6] |
| Acute Oral Toxicity | Category 4 (H302) | - | [6] |
Storage and Stability:
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Store in a cool, dark, and well-ventilated area.[5]
-
Keep the container tightly closed and under an inert atmosphere.[5]
-
Avoid exposure to light.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[6]
-
Skin Protection: Handle with gloves. Use a complete suit protecting against chemicals.[6]
-
Respiratory Protection: Use a respirator if ventilation is inadequate.[6]
In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[5][6]
This technical guide is intended to provide comprehensive information for the safe and effective use of tert-butyl(2-iodoethoxy)dimethylsilane in a research and development setting. Always refer to the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
